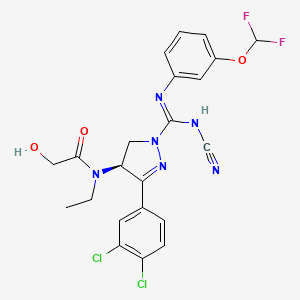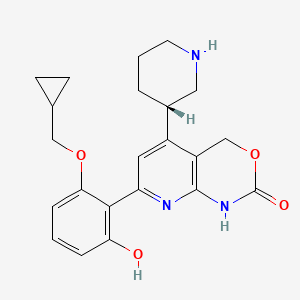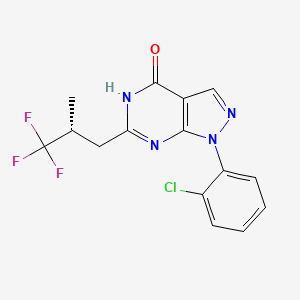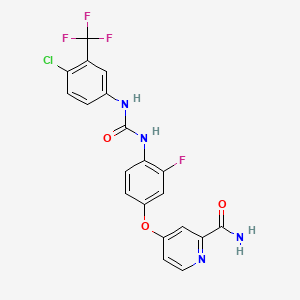
Benzoylaconine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoylaconine is a diterpene alkaloid . It is a primary metabolite of cocaine, formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . It is excreted in the urine of cocaine users after processing in the liver .
Synthesis Analysis
Benzoylaconine has been shown to have a potential anti-inflammatory effect . It modulates LPS-induced responses through inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK signaling in RAW264.7 cells . It has also been found to inhibit LPS-induced NF-κB activation by reducing the phosphorylation and degradation of IκBα .Molecular Structure Analysis
The molecular formula of Benzoylaconine is C32H45NO10 . Its average mass is 603.700 Da and its monoisotopic mass is 603.304321 Da .Chemical Reactions Analysis
Benzoylaconine has been shown to significantly suppress the release of pro-inflammatory cytokines and mediators, including IL-6, TNF-α, IL-1β, ROS, NO, and PGE 2 . It also effectively downregulates the elevated protein levels of iNOS and COX-2 induced by LPS in a dose-dependent manner .Aplicaciones Científicas De Investigación
Traditional Medicine
Benzoylaconitine is a part of the Aconitum species, which are well-known and popular for their medicinal benefits in Indian, Vietnamese, Korean, Japanese, Tibetan and Chinese systems of medicine . The main ingredients of Aconitum species are alkaloids, flavonoids, free fatty acids and polysaccharides . The tuberous roots of genus Aconitum, which contain Benzoylaconitine, are commonly applied for various diseases such as rheumatic fever, painful joints and some endocrinal disorders .
Neurological Effects
The effects of the diterpene alkaloids, including Benzoylaconitine, on the central nervous system have been a key point of scientific research . These compounds stimulate the tip of sensory nerve fibres .
Cardiovascular Effects
Research has also focused on the cardiovascular (arrhythmogenic) toxicity of Aconitum alkaloids, including Benzoylaconitine . These compounds have significant effects on the heart .
Antimicrobial Effects
The antimicrobial effects of Benzoylaconitine have also been studied . This makes it a potential candidate for the development of new antimicrobial drugs .
Cytotoxic Effects
Benzoylaconitine has been found to have cytotoxic effects . This property could be harnessed for the development of new cancer therapies .
Treatment of Psoriasis
Benzoylaconitine has been found to alleviate the progression of psoriasis . It does this by suppressing STAT3 phosphorylation in keratinocytes . This makes it a potential therapeutic agent for treating psoriasis in clinical practice .
Mitochondrial Biogenesis
Benzoylaconitine has been shown to induce mitochondrial biogenesis . This could have significant implications for the treatment of diseases related to mitochondrial dysfunction .
Anti-inflammatory Effects
Benzoylaconitine shows potential anti-inflammatory effects . This property could be harnessed for the development of new anti-inflammatory drugs .
Safety And Hazards
The safety data sheet of Benzoylaconine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Benzoylaconine has been suggested as a potential therapeutic agent for the treatment of dilated cardiomyopathy, potentially exerting its therapeutic effects by targeted modulation of myocardial energy metabolism through NRK and NT5E . It has also been suggested that Benzoylaconine could potentially be used for treating inflammatory diseases .
Propiedades
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21+,22+,23-,24?,25+,26-,27+,29+,30-,31+,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJXZSFKLJCHLH-KYSNEVMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylaconine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide](/img/structure/B605944.png)




![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)
![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)
![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)